Ethyl n-(3-bromo-9-oxo-9h-fluoren-2-yl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl n-(3-bromo-9-oxo-9h-fluoren-2-yl)glycinate is a chemical compound with the molecular formula C17H14BrNO3 It is characterized by the presence of a bromine atom, a fluorenone moiety, and a glycine ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl n-(3-bromo-9-oxo-9h-fluoren-2-yl)glycinate typically involves the bromination of fluorenone followed by esterification with glycine. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an organic solvent such as dichloromethane or chloroform. The esterification step involves the use of ethyl chloroformate or ethyl bromoacetate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and esterification processes. These methods are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl n-(3-bromo-9-oxo-9h-fluoren-2-yl)glycinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted fluorenone derivatives.
Scientific Research Applications
Ethyl n-(3-bromo-9-oxo-9h-fluoren-2-yl)glycinate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl n-(3-bromo-9-oxo-9h-fluoren-2-yl)glycinate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and fluorenone moiety play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl n-(3-bromo-9-oxo-9h-fluoren-2-yl)glycinate can be compared with other similar compounds, such as:
Ethyl n-(3-chloro-9-oxo-9h-fluoren-2-yl)glycinate: Similar structure but with a chlorine atom instead of bromine.
Ethyl n-(3-iodo-9-oxo-9h-fluoren-2-yl)glycinate: Contains an iodine atom instead of bromine.
Ethyl n-(3-fluoro-9-oxo-9h-fluoren-2-yl)glycinate: Features a fluorine atom in place of bromine.
Properties
CAS No. |
3560-75-6 |
---|---|
Molecular Formula |
C17H14BrNO3 |
Molecular Weight |
360.2 g/mol |
IUPAC Name |
ethyl 2-[(3-bromo-9-oxofluoren-2-yl)amino]acetate |
InChI |
InChI=1S/C17H14BrNO3/c1-2-22-16(20)9-19-15-8-13-12(7-14(15)18)10-5-3-4-6-11(10)17(13)21/h3-8,19H,2,9H2,1H3 |
InChI Key |
NJWIXBIELIUAJY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC1=C(C=C2C3=CC=CC=C3C(=O)C2=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.